

Application Notes & Protocols: Sodium Thiosulfate in Complexometric Titrations

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Sodium thiosalicylate*

Cat. No.: *B085810*

[Get Quote](#)

Note on Terminology: Initial research for protocols involving **sodium thiosalicylate** in complexometric titrations did not yield established methods. However, the literature provides a clear and well-documented protocol for the use of sodium thiosulfate as a selective masking agent. It is presented here as a likely alternative for researchers in drug development and chemical analysis.

Application Note: Indirect Complexometric Determination of Cadmium(II) using Sodium Thiosulfate as a Masking Agent

Introduction

Complexometric titrations using ethylenediaminetetraacetic acid (EDTA) are a cornerstone of metallurgical analysis for quantifying metal ions. A significant challenge in this methodology is the non-selective nature of EDTA, which forms stable complexes with numerous metal cations. This lack of selectivity often necessitates the use of masking agents to prevent interfering ions from reacting with the titrant. This note details a protocol for the indirect complexometric determination of Cadmium(II) (Cd^{2+}), employing sodium thiosulfate ($Na_2S_2O_3$) as an effective and selective masking agent.

Principle of the Method

This method is a type of back-titration that leverages the relative stability of different metal-ligand complexes. The core principle involves the displacement of EDTA from a less stable

complex by a more stable one.

The process unfolds in the following stages:

- Initial Complexation: An excess, known quantity of EDTA is added to the sample containing Cd^{2+} ions. At an appropriate pH, both Cd^{2+} and any other present metal ions (M^{n+}) will form stable complexes with EDTA.
- Back-Titration of Excess EDTA: The unreacted EDTA is then titrated with a standardized solution of zinc sulfate (ZnSO_4). The endpoint is detected using a metallochromic indicator, such as Xylenol Orange, which changes color when all the free EDTA has been complexed by the zinc ions.
- Selective Demasking of Cadmium: Sodium thiosulfate is then introduced into the solution. Thiosulfate selectively forms a more stable complex with Cd^{2+} than the Cd-EDTA complex. This causes the EDTA to be released from its complex with cadmium.
- Final Titration: The liberated EDTA is then titrated with the same standardized zinc sulfate solution. The amount of EDTA liberated is stoichiometrically equivalent to the amount of cadmium present in the original sample.

The selectivity of this method hinges on the fact that sodium thiosulfate can effectively demask cadmium from its EDTA complex, while not affecting the EDTA complexes of many other metal ions.

Advantages of this Method

- Selectivity: Allows for the determination of cadmium in the presence of other metal ions that also form stable EDTA complexes.
- Accuracy: The use of a back-titration method can be more accurate than direct titration, especially when the reaction between the analyte and titrant is slow.
- Versatility: The principles of masking and demasking can be adapted for the analysis of other metal ions with suitable masking agents.

Quantitative Data: Stability of Relevant Complexes

The success of this indirect titration method is governed by the relative stability constants ($\log K$) of the various metal-ligand complexes in solution. The stability constant indicates the strength of the interaction between a metal ion and a ligand. For this protocol, the key is that the Zn-EDTA complex is sufficiently stable for titration, and that the Cd-thiosulfate complex is more stable than the Cd-EDTA complex under the reaction conditions, leading to the release of EDTA.

Complex	Stability Constant ($\log K$)	Reference
Cd(II)-EDTA	16.5	[1]
Zn(II)-EDTA	16.5	[1]
Cd(II)-Thiosulfate (β_1)	~3.9	
Cd(II)-Thiosulfate (β_2)	~6.0	
Zn(II)-Thiosulfate (β_1)	~2.4	

Note: The stability of metal-thiosulfate complexes can vary with conditions and the formation of different species (e.g., $[\text{Cd}(\text{S}_2\text{O}_3)]^0$, $[\text{Cd}(\text{S}_2\text{O}_3)_2]^{2-}$). The values presented are indicative.

Experimental Protocol: Determination of Cadmium(II)

This protocol is based on the indirect complexometric method using sodium thiosulfate as a masking agent.[\[1\]](#)[\[2\]](#)

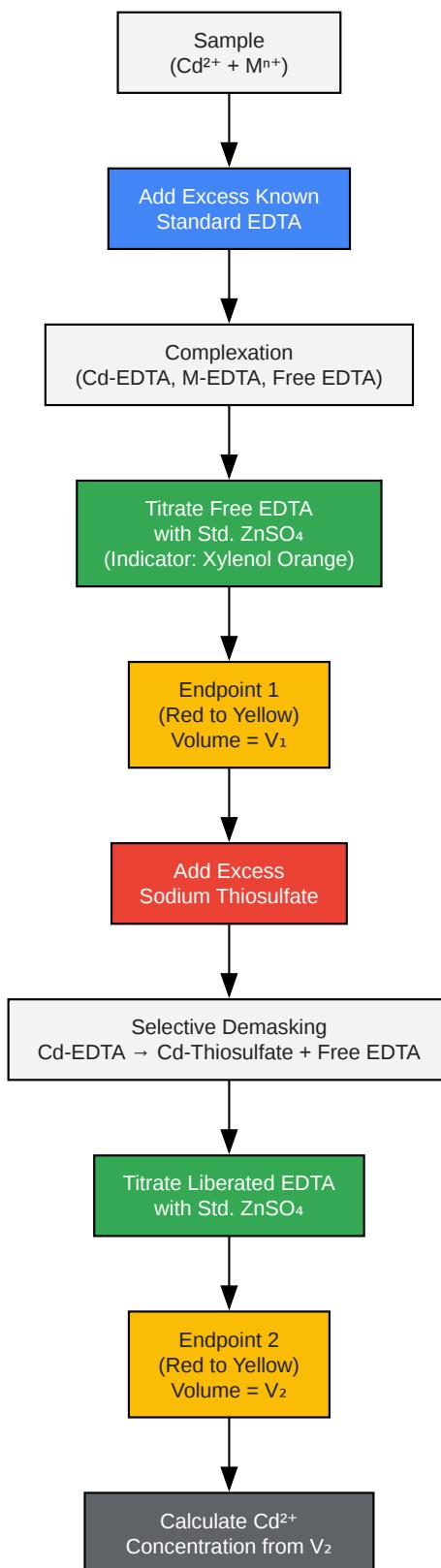
Reagents and Solutions

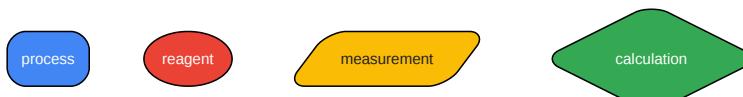
- Standard EDTA Solution (0.01 M): Dissolve 3.722 g of disodium EDTA dihydrate in deionized water and dilute to 1 L. Standardize against a primary standard zinc solution.
- Standard Zinc Sulfate Solution (0.01 M): Dissolve 2.875 g of zinc sulfate heptahydrate ($\text{ZnSO}_4 \cdot 7\text{H}_2\text{O}$) in deionized water and dilute to 1 L. Standardize against the standard EDTA solution.

- Sodium Thiosulfate Solution (10% w/v): Dissolve 10 g of sodium thiosulfate pentahydrate in 100 mL of deionized water.
- Hexamine Buffer (pH 5.0-6.0): Dissolve hexamethylenetetramine in deionized water and adjust the pH with hydrochloric acid.
- Xylenol Orange Indicator: Dissolve 0.1 g of xylenol orange in 100 mL of deionized water.
- Cadmium(II) Sample Solution: A solution containing an unknown concentration of cadmium(II), in the range of 1-50 mg.

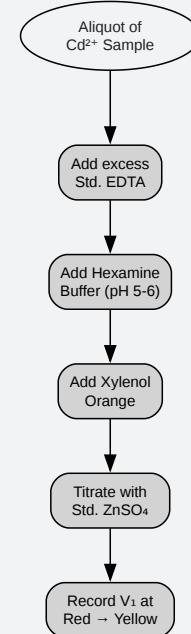
Titration Procedure

- Sample Preparation: Pipette a known volume of the cadmium(II) sample solution into a 250 mL conical flask.
- Addition of Excess EDTA: Add a known excess amount of the standard 0.01 M EDTA solution to the flask. Ensure the amount of EDTA is sufficient to complex all the cadmium and other interfering ions.
- pH Adjustment: Add the hexamine buffer to adjust the pH of the solution to between 5.0 and 6.0.
- First Titration (Excess EDTA): Add a few drops of the xylene orange indicator. The solution should turn red. Titrate the solution with the standard 0.01 M zinc sulfate solution until the color changes from red to a sharp yellow. Record the volume of zinc sulfate solution used (V_1).
- Demasking of Cadmium: To the same flask, add an excess of the 10% sodium thiosulfate solution. This will release the EDTA from the Cd-EDTA complex.
- Second Titration (Liberated EDTA): Titrate the liberated EDTA with the standard 0.01 M zinc sulfate solution. The solution will turn red again upon the release of EDTA. Continue the titration until the color changes back to a sharp yellow. Record the volume of zinc sulfate solution used in this second titration (V_2).

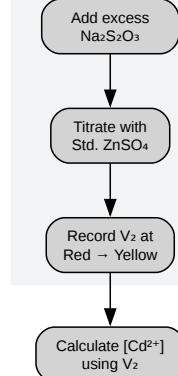

- Calculations: The amount of cadmium in the sample is calculated based on the volume of zinc sulfate solution used in the second titration (V_2).


Moles of Cd^{2+} = Moles of liberated EDTA = Moles of ZnSO_4 (in second titration)

Mass of Cd (mg) = V_2 (mL) × Molarity of ZnSO_4 (mol/L) × Atomic Mass of Cd (g/mol) × 1000 (mg/g)


Visualizations

Logical Relationship of the Titration Process



Step 1: Initial Complexation & Back-Titration

Step 2: Demasking & Final Titration

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes & Protocols: Sodium Thiosulfate in Complexometric Titrations]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b085810#protocol-for-using-sodium-thiosalicylate-in-complexometric-titrations>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com